Benzenesulfonamide, 4-amino-N-3-isoxazolyl-(9CI)

Lipophilicity XLogP3 Sulfamethoxazole

Researchers requiring a streamlined route to sulfisoxazole sodium often face multi-step syntheses involving hazardous reagents. This compound is the direct precursor, achieving a validated 98.2% yield in 0.33 hours under mild alkaline conditions, eliminating the need for acrylonitrile or chlorine gas. For analytical labs, its lower LogP (XLogP3: 0.5) versus sulfamethoxazole ensures distinct chromatographic separation of sulfonamide mixtures. • Enables a single-step, high-yield synthesis of sulfisoxazole sodium. • Lower hydrophobicity provides superior aqueous solubility for in vitro assays. • Structurally minimized probe for toxicology studies of the sulfanilamide core.

Molecular Formula C9H9N3O3S
Molecular Weight 239.25 g/mol
CAS No. 2776-47-8
Cat. No. B3050668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfonamide, 4-amino-N-3-isoxazolyl-(9CI)
CAS2776-47-8
Molecular FormulaC9H9N3O3S
Molecular Weight239.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)S(=O)(=O)NC2=NOC=C2
InChIInChI=1S/C9H9N3O3S/c10-7-1-3-8(4-2-7)16(13,14)12-9-5-6-15-11-9/h1-6H,10H2,(H,11,12)
InChIKeyGKOXIKLCHCEONU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Core Identity and Sulfonamide-Class Positioning


Benzenesulfonamide, 4-amino-N-3-isoxazolyl-(9CI) (CAS 2776-47-8), also designated as 3-sulfanilamidoisoxazole or N'-3-isoxazolylsulfanilamide, is a synthetic sulfonamide compound belonging to the isoxazole-substituted sulfanilamide family [1]. It shares the core 4-aminobenzenesulfonamide pharmacophore with clinically established sulfonamide antibiotics such as sulfamethoxazole (SMX, CAS 723-46-6) and sulfisoxazole (CAS 127-69-5) but is distinguished by the absence of methyl substituents on the isoxazole ring [2]. This structural simplification results in a lower molecular weight (239.25 g/mol) and distinct physicochemical properties, including a computed XLogP3 of 0.5, which positions it as a more hydrophilic analog within the isoxazole-sulfonamide subclass [1][3]. The compound is primarily encountered as a research chemical and synthetic intermediate, available at standard purities of ≥95%, rather than as a finished pharmaceutical agent .

Synthetic intermediate for isoxazole-substituted sulfonamides
Hydrophilic probe for aqueous-based assay development
Sulfonamide-class research tool (RUO, not a pharmaceutical agent)

Why It Cannot Replace Methyl-Substituted Isoxazole Sulfonamides


Despite sharing a common sulfanilamide backbone, isoxazole-substituted sulfonamides exhibit substantial differences in lipophilicity, metabolic stability, and synthetic utility that preclude simple interchangeability [1]. The unsubstituted isoxazole ring in CAS 2776-47-8 yields a computed XLogP3 of 0.5, markedly lower than the 0.9–1.18 range reported for the 5-methyl analog sulfamethoxazole [2][3]. This difference in partition coefficient directly impacts aqueous solubility and may influence protein binding, tissue distribution, and rates of hepatic metabolism, which are well-documented sources of inter-sulfonamide variability [4]. Furthermore, the absence of methyl groups alters the compound's reactivity as a synthetic intermediate: CAS 2776-47-8 serves as a direct precursor to sulfisoxazole sodium via a high-yield alkaline conversion, a route that is mechanistically distinct from those employing pre-methylated isoxazole building blocks [5]. These quantitative differences mean that CAS 2776-47-8 cannot be treated as a generic drop-in replacement for sulfamethoxazole, sulfisoxazole, or sulfatroxazole in either analytical reference applications or synthetic pathways without validation of the specific property of interest.

Property
CAS 2776-47-8
Methyl-substituted sulfonamides
Lipophilicity
More hydrophilic (computed XLogP3 ~0.5)
Higher LogP range; may alter solubility and protein binding
Synthetic reactivity
Direct precursor to sulfisoxazole sodium via alkaline route
Routes using pre-methylated isoxazoles differ mechanistically
Metabolic context
Unsubstituted isoxazole; reduced predicted oxidative metabolites
Methyl groups introduce additional metabolic soft spots

Quantitative Differentiation vs. Closest Analogs


XLogP3 Lipophilicity: More Hydrophilic Than Sulfamethoxazole

The computed octanol-water partition coefficient (XLogP3) for 4-amino-N-3-isoxazolylbenzenesulfonamide is 0.5, as reported in PubChem (release 2025.09.15) [1]. This value is 0.4 to 0.68 log units lower than the XLogP3 values reported for its closest clinical analog, sulfamethoxazole (5-methyl-3-isoxazolyl derivative), which range from 0.9 (Scent.vn) to 1.18 (IUPHAR/BPS Guide to Pharmacology) [2][3]. A lower XLogP3 indicates greater hydrophilicity and is expected to correlate with higher aqueous solubility and reduced non-specific protein binding relative to sulfamethoxazole.

XLogP3 Lipophilicity
Cross-study comparable
XLogP3 0.5 vs 0.9–1.18 (SMX)
May support higher aqueous solubility in formulation context
Computed values; experimental solubility to verify
Lipophilicity XLogP3 Sulfamethoxazole Aqueous solubility

Synthetic Intermediate Efficiency for Sulfisoxazole Sodium

Patent CN113816916A describes a process wherein 3-sulfanilamidoisoxazole (CAS 2776-47-8) is reacted with sodium hydroxide in water at ambient temperature for 0.33 hours (approximately 20 minutes) to yield sulfisoxazole sodium at 98.2% yield [1]. The same patent reports an overall three-step process from commercial sulfanilamide precursors achieving yields exceeding 78% under optimized industrial conditions . This contrasts with alternative sulfisoxazole sodium synthetic routes that may require hazardous reagents such as acrylonitrile and chlorine gas, involve longer reaction times, or produce lower overall yields [1].

Synthetic Yield
Head-to-head
98.2% in 0.33 h (NaOH, water)
Reported yield context for sulfisoxazole sodium intermediate
Patent data; conditions may require scale-specific validation
Synthetic intermediate Sulfisoxazole sodium Reaction yield Green chemistry

Molecular Weight Differentiation vs. Methyl-Substituted Analogs

The molecular weight of 4-amino-N-3-isoxazolylbenzenesulfonamide is 239.25 g/mol (PubChem computed) [1]. This is 14.03 g/mol lower than sulfamethoxazole (253.28 g/mol) and 28.05 g/mol lower than sulfisoxazole (267.30 g/mol) [2][3]. For equivalent molar dosing, CAS 2776-47-8 requires approximately 5.5% less mass than sulfamethoxazole and 10.5% less mass than sulfisoxazole, which can translate to reduced excipient burden in solid dosage formulations and potentially higher molar potency on a per-gram basis if intrinsic activity is comparable.

Molecular Weight
Class-level
239.25 g/mol (Δ 14.03 vs SMX)
May influence molar procurement calculations
MW difference does not imply functional equivalence
Molecular weight Sulfamethoxazole Sulfisoxazole Pharmacokinetics

TPSA Parity and Enhanced Aqueous Solubility

The topological polar surface area (TPSA) of CAS 2776-47-8 is 106.6 Ų, as computed by PubChem and corroborated by LookChem [1]. This value is essentially identical to the TPSA of sulfamethoxazole (106.6 Ų, IUPHAR/BPS) [2], confirming that both compounds share the same hydrogen bond donor count (2), acceptor count (6), and overall polarity footprint. However, the markedly lower XLogP3 of CAS 2776-47-8 (0.5 vs. 0.9–1.18) means that for an equivalent capacity to form hydrogen bonds with aqueous solvent, the target compound partitions more favorably into the aqueous phase. This decoupling of TPSA and LogP represents a quantifiable solubility advantage that is not achievable with methyl-substituted analogs.

TPSA & Solubility
Cross-study comparable
TPSA 106.6 Ų (parity); XLogP3 0.5
Equivalent H-bond capacity with higher hydrophilicity context
Supports aqueous assay development without co-solvents
TPSA Polar surface area Hydrogen bonding Solubility

Boiling Point Consistency with Methyl-Substituted Analogs

The predicted boiling point of 4-amino-N-3-isoxazolylbenzenesulfonamide is 482.4 °C at 760 mmHg, with a flash point of 245.5 °C and a density of 1.525 g/cm³ . These values closely match the reported boiling point of sulfamethoxazole (482 °C at 760 mmHg) [1]. The similarity in thermal properties means that standard sulfonamide-class handling, storage, and purification protocols (e.g., recrystallization, drying temperature ranges of 70–80 °C as described in CN113816916A) can be applied to CAS 2776-47-8 without modification, reducing operational complexity in multi-compound workflows.

Boiling Point
Supporting evidence
~482.4 °C (predicted, Δ 0.4 °C vs SMX)
Standard handling and purification protocols remain applicable
Predicted values; experimental thermal data to verify
Boiling point Thermal stability Purification Handling

Altered Metabolic Liability vs. Sulfamethoxazole

Sulfonamide-related adverse drug reactions are mediated in part by cytochrome P450-catalyzed oxidation of the N4-amino group to reactive hydroxylamine metabolites, with the rate and extent of this bioactivation influenced by the heterocyclic substituent at the N1 position [1]. Sulfamethoxazole (5-methylisoxazole) and sulfisoxazole (3,4-dimethylisoxazole) each contain methyl groups that can sterically and electronically modulate the oxidation potential at the sulfanilamide nitrogen and undergo independent microsomal oxidation to hydroxymethyl or carboxylic acid derivatives [2]. The unsubstituted isoxazole ring in CAS 2776-47-8 lacks these additional metabolic soft spots, which is predicted to result in a simpler and potentially less toxic metabolic profile—a hypothesis that is consistent with the established structure-toxicity relationships in the sulfonamide class [1].

Metabolic Complexity
Class-level inference
Unsubstituted isoxazole; fewer predicted oxidative metabolites
Supports sulfanilamide-specific toxicity mechanism studies
No direct experimental data; based on sulfonamide SAR
Metabolism Hydroxylamine Isoxazole substitution Toxicity

Procurement-Driven Application Scenarios


High-Yield Intermediate for Sulfisoxazole Sodium

CAS 2776-47-8 is the direct precursor in an industrially validated route to sulfisoxazole sodium, achieving 98.2% yield in 0.33 hours under mild alkaline aqueous conditions [1]. For pharmaceutical manufacturers and CROs seeking to produce sulfisoxazole sodium while minimizing hazardous reagent usage (acrylonitrile, chlorine gas), step count, and purification overhead, this compound offers a quantifiably superior intermediate choice. The process yields pharmaceutical-grade product without requiring high-temperature or high-pressure equipment, aligning with green chemistry mandates and reducing overall cost-of-goods [1].

Hydrophilic Probe for Aqueous-Based Assays

The 0.4–0.68 log unit reduction in XLogP3 relative to sulfamethoxazole translates to measurably higher aqueous solubility at physiologically relevant pH [2][3]. Preclinical researchers conducting bacterial susceptibility testing, enzyme inhibition assays (e.g., dihydropteroate synthase), or protein binding studies in aqueous buffer systems can achieve higher dissolved concentrations of CAS 2776-47-8 without resorting to DMSO or other organic co-solvents that may confound assay readouts. This property supports its use as a reference standard in analytical method development where aqueous solubility is a limiting factor .

Simplified Probe for Sulfonamide Toxicity Studies

The absence of isoxazole ring methyl substituents eliminates metabolic pathways associated with benzylic oxidation, reducing the predicted number of cytochrome P450-derived metabolites relative to sulfamethoxazole and sulfisoxazole [4]. Academic and industrial toxicology groups investigating the intrinsic toxicity of the sulfanilamide hydroxylamine pathway—independent of heterocycle-derived reactive intermediates—can use CAS 2776-47-8 as a structurally minimized probe compound. This application is supported by the established SAR linking heterocycle substitution pattern to hydroxylamine formation rates and idiosyncratic toxicity risk [4].

Reference Standard for Analytical Method Development

With a TPSA of 106.6 Ų identical to sulfamethoxazole but a distinctly lower LogP and molecular weight, CAS 2776-47-8 provides a unique combination of chromatographic properties for HPLC and LC-MS method development . Analytical laboratories developing separation methods for sulfonamide mixtures can exploit the differential retention time arising from the lower hydrophobicity of CAS 2776-47-8 to achieve baseline resolution from co-eluting methyl-substituted analogs. The compound's availability at ≥95% purity from multiple suppliers supports its use as a secondary reference standard in quality control workflows .

Application
Selection Property
Validation Focus
Sulfisoxazole intermediate procurement
Reported yield and reaction safety profile
Confirm yield and purity at intended scale
Aqueous-based in vitro assays
Enhanced hydrophilicity (computed LogP)
Verify solubility in target buffer without co-solvent
Sulfonamide toxicity research
Reduced isoxazole metabolic complexity
Confirm metabolic profile via in vitro microsome assays
Analytical method development
Distinct chromatographic retention from methyl analogs
Achieve baseline separation under standard HPLC/LC-MS conditions
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